Rivaroxaban, a novel oral anticoagulant, has emerged as a significant therapeutic agent in the management of various thrombotic disorders. As a direct Factor Xa (FXa) inhibitor, rivaroxaban offers a convenient alternative to traditional anticoagulants due to its oral administration, fixed-dose regimen, and lack of requirement for routine laboratory monitoring36. Its mechanism of action involves the direct and reversible inhibition of FXa, which plays a central role in the coagulation cascade, thereby preventing thrombin generation and clot formation2.
Rivaroxaban has been widely used to reduce the risk of stroke in patients with atrial fibrillation (AF). It has been shown to regulate fibrogenesis in human atrial fibroblasts by modulating nitric oxide synthesis and calcium homeostasis, thus playing a role in the pathophysiology of AF1. The drug decreases the migration and proliferation of atrial fibroblasts and reduces atrial fibrosis, which is a critical factor in AF development1.
In the treatment of venous thromboembolism (VTE), including deep-vein thrombosis (DVT) and pulmonary embolism, rivaroxaban provides a single-drug approach for both the acute and continued treatment phases. Clinical trials have demonstrated its noninferiority to traditional therapy with enoxaparin followed by a vitamin K antagonist, with a similar safety profile3. Additionally, rivaroxaban has shown superior efficacy in preventing recurrent VTE when used for extended treatment3.
Rivaroxaban has also been investigated for its potential influence on abdominal aortic aneurysm (AAA) progression. It suppresses experimental AAA progression by attenuating aortic inflammation, decreasing leukocyte infiltration, inflammatory cytokines expression, and matrix metalloproteinases (MMPs) expression in the aortic wall4. This suggests that rivaroxaban could be a promising therapeutic agent in attenuating AAA development4.
Exploratory studies have been conducted to evaluate the anticoagulant effect of rivaroxaban on canine plasma, which could open up possibilities for its use in veterinary medicine. Rivaroxaban demonstrated a concentration-dependent anticoagulant effect in vitro, suggesting its potential as an anticoagulant for dogs5.
The synthesis of rivaroxaban-d4 involves several steps that modify the original rivaroxaban structure to incorporate deuterium. The general approach includes:
The specific technical parameters for each step can vary based on laboratory practices and desired yield, but typically involve careful control of reaction conditions such as temperature, pH, and time to ensure optimal incorporation of deuterium .
The molecular structure of rivaroxaban-d4 retains the core features of rivaroxaban, including:
The incorporation of deuterium alters the vibrational frequencies in spectroscopic studies, allowing researchers to track metabolic pathways and interactions more effectively .
Rivaroxaban-d4 participates in several key chemical reactions:
Rivaroxaban-d4 functions by directly inhibiting factor Xa, an essential enzyme in the coagulation cascade. The mechanism involves:
Rivaroxaban-d4 exhibits several notable physical and chemical properties:
These properties are critical for understanding how rivaroxaban-d4 behaves in biological systems and its potential applications in research .
Rivaroxaban-d4 serves several scientific applications:
Rivaroxaban-d4 (CAS 1132681-38-9) is a stable isotope-labeled analogue of the anticoagulant rivaroxaban (CAS 366789-02-8), where four hydrogen atoms (¹H) at specific positions are replaced by deuterium (²H or D). This modification yields a molecular formula of C₁₉H₁₄D₄ClN₃O₅S and a molecular weight of 439.91 g/mol, compared to 435.87 g/mol for non-deuterated rivaroxaban [1] [5] [7].
Deuterium atoms are incorporated at the 2,3,5,6-positions of the phenyl ring attached to the oxazolidinone moiety, as confirmed by the SMILES notation: [2H]c1c([2H])c(N2C[C@H](CNC(=O)c3ccc(Cl)s3)OC2=O)c([2H])c([2H])c1N4CCOCC4=O
[2] [5] [8]. This targeted deuteration creates distinct mass spectral signatures:
Table 1: Key Mass Spectral Characteristics of Rivaroxaban-d4
Parameter | Rivaroxaban-d4 | Non-Deuterated Rivaroxaban |
---|---|---|
Molecular Formula | C₁₉H₁₄D₄ClN₃O₅S | C₁₉H₁₈ClN₃O₅S |
Molecular Weight | 439.91 g/mol | 435.87 g/mol |
Primary MRM Transition | 440.1 → 144.9 | 435.9 → 144.9 |
Collision Energy (V) | 116 | 156 |
The deuterium substitution does not alter the core pharmacological activity or chemical reactivity of rivaroxaban, as the isotopic labels are placed on a metabolically stable phenyl ring [5] [7] [10]. Critical comparisons include:
Deuteration induces characteristic changes in NMR spectra, making Rivaroxaban-d4 invaluable for structural validation and metabolic studies.
The presence of deuterium atoms directly impacts NMR spectra:
Table 2: NMR Spectral Changes Induced by Deuteration
NMR Technique | Observation in Rivaroxaban-d4 | Structural Significance |
---|---|---|
¹H-NMR | Loss of aromatic proton signals at 7.2–7.8 ppm | Confirms deuteration at phenyl ring positions 2,3,5,6 |
¹³C-NMR | Upfield shifts (0.3–0.5 ppm) for C-2, C-3, C-5, C-6 | Indicates reduced electron density at deuterated sites |
²H-NMR | Distinct quadrupolar resonance signals at 7.0–8.0 ppm | Directly visualizes deuterium localization |
Rivaroxaban-d4 serves as a critical tool for advanced structural analysis:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1